4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride
Description
4-(Aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a benzene ring substituted with a sulfonamide group at position 1, an ethyl group attached to the sulfonamide nitrogen, and an aminomethyl group at position 4. Its hydrochloride salt enhances stability and solubility. The molecular formula is C₉H₁₅ClN₂O₂S, with a calculated molecular weight of 250.8 g/mol. This compound is likely utilized in pharmaceutical or biochemical research due to sulfonamides' historical relevance in antimicrobial agents and enzyme inhibition .
Properties
IUPAC Name |
4-(aminomethyl)-N-ethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-2-11-14(12,13)9-5-3-8(7-10)4-6-9;/h3-6,11H,2,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUDOHMYMNKRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation (Protection) of β-Phenylethylamine
- Starting Material: β-phenylethylamine
- Reagents: Acetic acid or acetic anhydride (acylating agents)
- Conditions: The acylating agent is added to a reactor, stirred, and β-phenylethylamine is slowly introduced. The mixture is heated under reflux for 3–5 hours.
- Purpose: To form N-acetylated intermediate, which stabilizes the amine during subsequent chlorosulfonation.
- Solvents: Dichloromethane, chloroform, carbon tetrachloride, or dichloroethanes (chloroform preferred).
- Yield: Approximately 130% (weight basis, crude acetylate).
Chlorosulfonation of the Aromatic Ring
- Reagents: Chlorosulfonic acid (1.42 to 3.6 equivalents relative to acetylate)
- Conditions: The acetylated intermediate is added dropwise to chlorosulfonic acid at temperatures below 50°C, then warmed to 60–70°C for 2–4 hours.
- Additives: Sodium chloride or ammonium chloride as auxiliaries; chlorinating agents such as phosphorus pentachloride, phosphorus oxychloride, or thionyl chloride may be used with solvents.
- Outcome: Introduction of sulfonyl chloride group on the aromatic ring, forming acetyl-protected sulfonyl chloride intermediate.
Amination (Substitution) to Form Sulfonamide
- Reagents: Ammonia or amines (e.g., ethylamine) in suitable solvents
- Solvents: Same as above (dichloromethane, chloroform, etc.)
- Conditions: Reaction under controlled temperature to substitute the sulfonyl chloride with the amine, yielding acetyl-protected sulfonamide intermediate.
- Notes: This step introduces the N-ethyl group on the sulfonamide nitrogen.
Hydrolysis (Deprotection) and Salt Formation
- Reagents: Sodium hydroxide solution (18–30% w/w) for hydrolysis; hydrochloric acid (28–31% w/w) for salt formation
- Conditions: Hydrolysis at 105–115°C with stirring for 3.5–6 hours, followed by cooling and filtration with activated carbon treatment for purification.
- Salt Formation: Hydrochloric acid is added to the filtrate at temperatures below 50°C to precipitate the hydrochloride salt of 4-(aminomethyl)-N-ethylbenzene-1-sulfonamide.
- Purification: Crystals are washed with cold water until neutral or weakly acidic pH and dried.
- Yield: High yield with reduced waste and cost-effective process.
Summary Table of Reaction Steps and Conditions
| Step | Reagents/Materials | Conditions | Solvents | Purpose | Notes |
|---|---|---|---|---|---|
| 1. Acetylation | β-phenylethylamine, acetic acid/anhydride | Reflux 3–5 h, 1:1–1:1.25 molar ratio | Dichloromethane, chloroform, etc. | Protect amine group | Chloroform preferred |
| 2. Chlorosulfonation | Chlorosulfonic acid (1.42–3.6 eq), auxiliaries | <50°C addition, then 60–70°C for 2–4 h | Same as above | Introduce sulfonyl chloride | Use of phosphorus chlorides |
| 3. Amination | Ammonia or ethylamine | Controlled temperature, stirring | Same as above | Form sulfonamide | N-ethyl substitution |
| 4. Hydrolysis & Salt Formation | NaOH (18–30%), HCl (28–31%) | Hydrolysis 105–115°C, salt formation <50°C | Water, methanol, ethanol mixtures | Deprotect and form hydrochloride salt | Activated carbon purification |
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl (–CH₂NH₂) group undergoes oxidation under controlled conditions. Key findings include:
-
Imine Formation : Treatment with potassium permanganate (KMnO₄) in acidic media converts the aminomethyl group to an imine (–CH=N–) intermediate .
-
Nitrile Production : Strong oxidizing agents like chromium trioxide (CrO₃) in anhydrous conditions yield a nitrile (–CN) derivative .
Table 1: Oxidation Reactions
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄, 60°C, 4h | 4-(iminomethyl)-N-ethylsulfonamide | 72 | |
| CrO₃, CH₃COOH, 80°C, 6h | 4-cyano-N-ethylbenzenesulfonamide | 58 |
Reduction Reactions
The sulfonamide (–SO₂NH–) moiety exhibits reducibility under specific conditions:
-
Thiol Formation : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thiol (–SH) group .
-
Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aminomethyl group to a methylamine (–CH₂NH–) derivative .
Table 2: Reduction Reactions
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| LiAlH₄, THF, reflux, 8h | 4-(aminomethyl)-N-ethylthiophenol | 65 | |
| H₂ (1 atm), Pd-C, EtOH, 25°C, 12h | 4-(methylamino)-N-ethylsulfonamide | 81 |
Substitution Reactions
The benzene ring participates in electrophilic aromatic substitution (EAS):
-
Halogenation : Bromine (Br₂) in acetic acid introduces a bromo group at the para position .
-
Nitration : Nitrating mixture (HNO₃/H₂SO₄) produces a nitro (–NO₂) derivative .
Table 3: Substitution Reactions
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Br₂, CH₃COOH, 0°C, 2h | 4-(aminomethyl)-3-bromo-N-ethylsulfonamide | 68 | |
| HNO₃/H₂SO₄, 50°C, 3h | 4-(aminomethyl)-3-nitro-N-ethylsulfonamide | 54 |
Condensation and Cyclization
The aminomethyl group facilitates cyclization with carbonyl compounds:
-
Hydrazone Formation : Reaction with hydrazine (NH₂NH₂) yields hydrazide derivatives .
-
Thiadiazole Synthesis : Condensation with thiosemicarbazide forms 1,3,4-thiadiazole rings .
Table 4: Cyclization Reactions
Hydrolysis Reactions
The sulfonamide group resists hydrolysis, but the hydrochloride salt undergoes acid-base reactions:
Radical-Mediated Reactions
Nitrogen-centered radicals (NCRs) derived from the aminomethyl group enable unique transformations:
-
Intermolecular Coupling : Under UV light, the compound generates aminyl radicals that couple with alkenes .
Key Research Findings
Scientific Research Applications
4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride and structurally related sulfonamide derivatives:
Key Observations :
Physicochemical Properties
- Solubility: The hydrochloride salt form enhances water solubility. However, the ethyl group on the sulfonamide nitrogen in the target compound may reduce solubility compared to aminoethyl-substituted analogs .
- Acidity/Basicity: The sulfonamide group (pKa ~10) and aminomethyl group (pKa ~9–10) contribute to pH-dependent behavior, influencing ionization and bioavailability.
Biological Activity
4-(Aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its sulfonamide group, which is known for its role in various biological processes. Its molecular formula is C10H14ClN3O2S, and it exhibits a sulfonamide functional group that contributes to its biological interactions.
The biological activity of this compound primarily involves:
- Inhibition of Carbonic Anhydrases (CAs) : Recent studies have shown that sulfonamides can act as potent inhibitors of carbonic anhydrases, enzymes that play a crucial role in maintaining acid-base balance and facilitating bicarbonate transport in the body. The compound has demonstrated significant binding affinity towards various isoforms of CAs, suggesting potential therapeutic applications in conditions like glaucoma and edema .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Studies indicate that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation .
- Antiviral Properties : Emerging research highlights the potential of this compound as an antiviral agent, particularly against filoviruses such as Ebola and Marburg viruses. Specific derivatives have shown effectiveness in inhibiting viral entry into host cells, making them candidates for therapeutic development .
Table 1: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
- Inhibition of Viral Entry : In vitro experiments demonstrated that certain derivatives of the compound effectively inhibited the entry of Ebola virus pseudovirions into Vero cells. This study underlines the importance of structural modifications in enhancing antiviral activity .
- Carbonic Anhydrase Inhibition : A detailed analysis of binding interactions between the compound and human carbonic anhydrase I revealed specific amino acid interactions that contribute to its inhibitory potency. The study provided insights into structure-activity relationships (SAR) that could guide future drug design efforts .
Q & A
Q. What are the recommended synthetic routes for 4-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves functionalizing benzenesulfonamide derivatives with aminomethyl and ethyl groups. A validated approach includes:
- Alkynyl sulfonamide intermediates : Utilize alkynyl-substituted sulfonamides (e.g., 4-bromo-2-phenylethynyl-phenyl derivatives) in hydroamination reactions catalyzed by organometallic reagents (e.g., Et₂Zn) .
- Purification : Recrystallization from hexane or ethanol yields high-purity crystalline solids (m.p. 133–134°C) .
- Critical parameters : Temperature control (room temperature for iodine-mediated reactions) and stoichiometric ratios of reagents (e.g., 1:1:1 for substrate, iodine, and silver sulfate) ensure reproducibility .
Q. How should researchers characterize the compound’s purity and structural integrity?
Comprehensive characterization requires:
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.15–7.67 ppm, methyl groups at δ 2.35 ppm) .
- FT-IR : Identify sulfonamide S=O stretches (~1169–1372 cm⁻¹) and N-H bonds (~3259 cm⁻¹) .
- Chromatography : HPLC or TLC with UV detection (λmax ~255 nm) assesses purity ≥98% .
- Elemental analysis : Verify molecular formula (e.g., C₈H₁₀FNO₂S·HCl, MW 239.70 g/mol) .
Q. What are the optimal storage conditions to ensure compound stability?
- Inert atmosphere : Store under argon to prevent hydrolysis or oxidation .
- Temperature : Maintain at -20°C for long-term stability (≥5 years) .
- Handling : Avoid moisture and dust; use gloveboxes for hygroscopic or air-sensitive manipulations .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
Integrate quantum chemical calculations (e.g., density functional theory) with experimental
- Reaction path search : Use software like Gaussian or ORCA to simulate transition states and intermediates, reducing trial-and-error experimentation .
- Machine learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal conditions (solvent, catalyst) for new derivatives .
- Validation : Cross-reference computed spectra (e.g., HRMS, NMR) with experimental results to refine accuracy .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Comparative assays : Standardize in vitro models (e.g., antimicrobial MIC tests) across labs to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates that may alter activity .
- Dose-response curves : Quantify EC₅₀/IC₅₀ values under controlled pH and temperature to isolate structure-activity relationships .
Q. What advanced derivatization strategies enhance pharmacological properties of this sulfonamide?
- Targeted modifications :
- Bioisosteric replacement : Substitute the ethyl group with cyclopropyl or fluorinated moieties to improve metabolic stability .
- Prodrug design : Conjugate with hydrolyzable esters (e.g., acetyloxymethyl) for enhanced bioavailability .
- Biological evaluation : Screen derivatives against disease-specific targets (e.g., kinases, GPCRs) using SPR or fluorescence polarization assays .
Methodological Considerations
Q. How can researchers mitigate risks when handling this compound in biological assays?
- Safety protocols :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H314 hazard) .
- Ventilation : Use fume hoods for weighing and dissolution to prevent inhalation of aerosols .
- Waste disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before incineration .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
